(5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine
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Overview
Description
(5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine is an organic compound with a complex structure, characterized by the presence of a fluorine atom, an isobutoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a fluorinated phenol derivative with isobutyl bromide, followed by a series of reactions to introduce the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine exerts its effects involves interactions with various molecular targets and pathways. The presence of the fluorine atom and the isobutoxy group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxy-3-methylphenyl)methanamine
- (5-Fluoro-2-ethoxy-3-methylphenyl)methanamine
- (5-Fluoro-2-propoxy-3-methylphenyl)methanamine
Uniqueness
(5-Fluoro-2-isobutoxy-3-methylphenyl)methanamine is unique due to the specific combination of functional groups attached to the phenyl ring The isobutoxy group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
[5-fluoro-3-methyl-2-(2-methylpropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-9(3)4-11(13)5-10(12)6-14/h4-5,8H,6-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATODYRWNJXFYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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